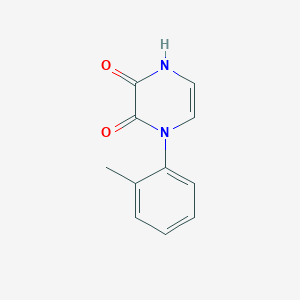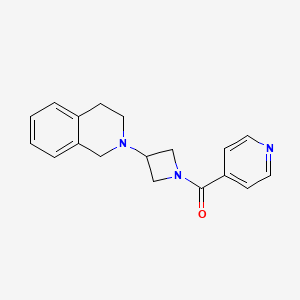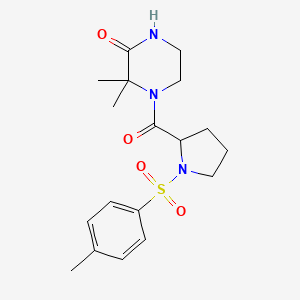
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione, also known as MPTP, is a chemical compound that has been studied extensively in scientific research. MPTP is a heterocyclic compound that is commonly used in the synthesis of other organic compounds.
作用機序
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is metabolized in the body to form MPP+, which is selectively taken up by dopamine-producing neurons in the substantia nigra of the brain. MPP+ then inhibits complex I of the electron transport chain, leading to a decrease in ATP production and subsequent cell death. This mechanism is similar to that of rotenone, another complex I inhibitor that is also used in Parkinson's disease research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione are well-documented in animal models. 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione-induced Parkinson's disease-like symptoms include tremors, rigidity, and bradykinesia. These symptoms are caused by the selective destruction of dopamine-producing neurons in the substantia nigra of the brain. 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathophysiology of Parkinson's disease.
実験室実験の利点と制限
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments. Its ability to induce Parkinson's disease-like symptoms in animals makes it a valuable model for studying the disease. However, there are limitations to using 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione in lab experiments. 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione-induced Parkinson's disease-like symptoms are not identical to those seen in human patients, and the mechanism of 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione-induced neurotoxicity may differ from that of idiopathic Parkinson's disease. Additionally, 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is a potent neurotoxin that requires careful handling and administration.
将来の方向性
There are several future directions for research on 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione. One area of interest is the development of new treatments for Parkinson's disease based on the mechanism of 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione-induced neurotoxicity. Another area of interest is the use of 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione as a tool for studying the role of oxidative stress and inflammation in Parkinson's disease. Additionally, there is ongoing research into the development of new animal models of Parkinson's disease that more closely mimic the human disease.
合成法
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione can be synthesized in several ways, including the reaction of 2-methylphenylhydrazine with maleic anhydride or maleic acid. Another method involves the reaction of 2-methylphenylhydrazine with diethyl maleate. These methods have been optimized to produce high yields of 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione with minimal impurities.
科学的研究の応用
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione has been extensively studied in scientific research due to its ability to induce Parkinson's disease-like symptoms in animals. 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is metabolized in the body to form MPP+, which selectively destroys dopamine-producing neurons in the substantia nigra of the brain. This makes 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments.
特性
IUPAC Name |
4-(2-methylphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-2-3-5-9(8)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYIBMLRPHCKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2733799.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2733801.png)
![1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2733802.png)




![2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2733812.png)
![[3-(Methylamino)phenyl]-phenylmethanol](/img/structure/B2733814.png)
![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2733815.png)
